![molecular formula C27H17ClN2O3 B2575854 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1321899-64-2](/img/no-structure.png)

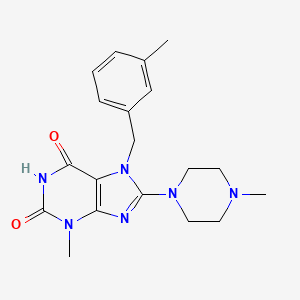

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

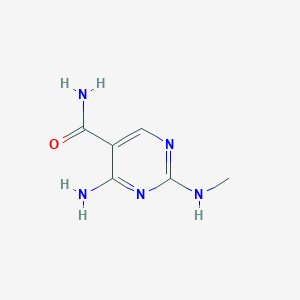

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis

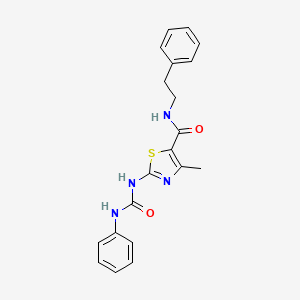

Quinolines, containing a nitrogen group, exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

The chemical reactions of quinoline derivatives are diverse and depend on the specific structure of the derivative. For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Aplicaciones Científicas De Investigación

Synthesis of Fused Heterocycles

The compound 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a valuable precursor in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities and are used in the creation of four-membered to seven-membered ring systems .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives have shown promise. For example, quinoline derivatives have been explored for their antiproliferative activity against cancer cells, indicating potential applications in cancer therapy .

Nanotechnology

Due to its complex structure, the compound could be investigated for its potential use in nanotechnology , particularly in the development of drug delivery systems . Its ability to interact with fullerenes suggests applications in nano-carriers for therapeutic agents .

Mecanismo De Acción

The mechanism of action of quinoline derivatives can vary greatly depending on the specific derivative and its intended use. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Direcciones Futuras

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one' involves the condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one, which is then reacted with 3-aminoprop-2-enoic acid to form the final product.", "Starting Materials": [ "2-amino-4-chloroacetophenone", "2-oxo-3-phenylpropanoic acid", "3-aminoprop-2-enoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid in the presence of acetic anhydride and pyridine to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one.", "Step 2: Reaction of 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one with 3-aminoprop-2-enoic acid in the presence of triethylamine and DMF to form the final product '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one'." ] } | |

Número CAS |

1321899-64-2 |

Nombre del producto |

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Fórmula molecular |

C27H17ClN2O3 |

Peso molecular |

452.89 |

Nombre IUPAC |

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |

Clave InChI |

DDOJKAMRKGNSMT-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)